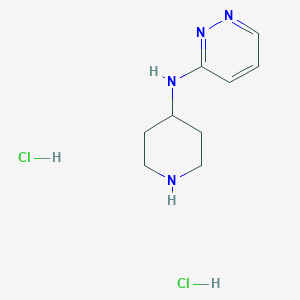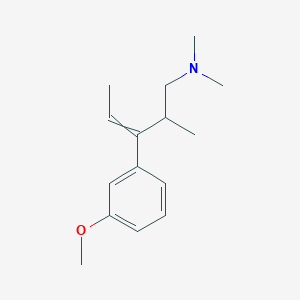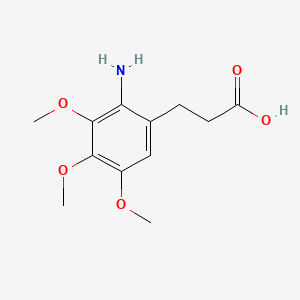
N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N4 It is a derivative of pyridazine and piperidine, two important heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride typically involves the reaction of pyridazine derivatives with piperidine under specific conditions. One common method involves the aza-Diels-Alder reaction, where 1,2,3-triazines react with 1-propynylamines to form 6-aryl-pyridazin-3-amines . This reaction is highly regioselective and can be carried out under neutral conditions, making it suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of nanocatalysts, such as cobalt, ruthenium, and nickel-based catalysts, can enhance the efficiency of the hydrogenation process . These catalysts help in achieving higher yields and purity, which are essential for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridazin-3-amine derivatives.
Aplicaciones Científicas De Investigación
N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of various chemical intermediates and as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(piperidin-4-yl)pyridin-3-amine dihydrochloride: Similar in structure but with a pyridine ring instead of a pyridazine ring.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine: Another compound with a piperidine moiety, used in different research contexts.
Uniqueness
N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride is unique due to its specific combination of pyridazine and piperidine rings. This combination imparts distinct chemical properties, making it suitable for various applications that similar compounds may not be able to achieve. Its ability to undergo a wide range of chemical reactions and its potential biological activities further enhance its uniqueness.
Propiedades
Fórmula molecular |
C9H16Cl2N4 |
|---|---|
Peso molecular |
251.15 g/mol |
Nombre IUPAC |
N-piperidin-4-ylpyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H14N4.2ClH/c1-2-9(13-11-5-1)12-8-3-6-10-7-4-8;;/h1-2,5,8,10H,3-4,6-7H2,(H,12,13);2*1H |
Clave InChI |
FDSYQAPDLGRFQU-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1NC2=NN=CC=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid](/img/structure/B11820615.png)




![2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile](/img/structure/B11820631.png)





![2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B11820711.png)

